4-Fluoro-2-methyl-6-nitroaniline
Overview
Description
4-Fluoro-2-methyl-6-nitroaniline is an aromatic amine with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . This compound is characterized by the presence of a fluoro group, a methyl group, and a nitro group attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4-Fluoro-2-methyl-6-nitroaniline is utilized in various scientific research applications, including:
Safety and Hazards
Future Directions
While specific future directions for 4-Fluoro-2-methyl-6-nitroaniline are not mentioned in the literature, similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds . Therefore, it’s plausible that future research could explore its potential uses in these areas.
Mechanism of Action
Target of Action
It is known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors .
Mode of Action
Nitroanilines are known to undergo various chemical reactions, such as nucleophilic substitution and nitroarene reduction . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Nitroanilines can participate in various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It is known that nitroanilines can form complexes with certain metal ions, such as cobalt (ii), nickel (ii), and copper (ii) . This suggests that 4-Fluoro-2-methyl-6-nitroaniline may have similar effects.
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-methyl-6-nitroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with cobalt (II), nickel (II), and copper (II) ions . These interactions can influence the activity of these metal ions in biological systems. Additionally, this compound can act as a substrate or inhibitor for certain enzymes, affecting their catalytic activity and, consequently, various biochemical pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while at higher doses, it can exhibit toxic effects. For example, high doses of this compound can lead to oxidative stress, liver damage, and other toxicological effects in animal models . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . The interaction of this compound with metabolic enzymes can also influence the overall metabolic flux and the levels of specific metabolites in cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through specific transporters and distributed to different cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing the overall biochemical and cellular responses.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methyl-6-nitroaniline typically involves the nitration of 4-fluoro-2-methylaniline. The process begins with the nitration of 4-fluoro-2-methylaniline using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position . The reaction is typically carried out under controlled conditions to ensure the selective nitration of the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The crude product is often purified through recrystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 4-Fluoro-2-methyl-6-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Fluoro-2-nitroaniline: Lacks the methyl group, which can affect its reactivity and applications.
2-Methyl-4-nitroaniline: Lacks the fluoro group, leading to different chemical properties and reactivity.
4-Fluoro-2-methylaniline: Lacks the nitro group, resulting in different applications and reactivity.
Uniqueness: 4-Fluoro-2-methyl-6-nitroaniline is unique due to the combination of the fluoro, methyl, and nitro groups on the aniline ring. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-2-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJZBCXRJPJGGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438842 | |
Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147285-87-8 | |
Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methyl-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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